3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-

Kinase inhibitor design Structure-activity relationship Halogen bonding

3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]- (CAS 1459771-90-4) is a small-molecule building block with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol. The structure features a 3-azetidinol core (a four-membered nitrogen-containing heterocycle bearing a hydroxyl group at the 3-position) N-alkylated with a (2-bromo-4-pyridinyl)methyl substituent.

Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Cat. No. B8180204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-
Molecular FormulaC9H11BrN2O
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC(=NC=C2)Br)O
InChIInChI=1S/C9H11BrN2O/c10-9-3-7(1-2-11-9)4-12-5-8(13)6-12/h1-3,8,13H,4-6H2
InChIKeyQLQBKWLBINNJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-: Key Physicochemical and Structural Properties for Procurement Decisions


3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]- (CAS 1459771-90-4) is a small-molecule building block with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . The structure features a 3-azetidinol core (a four-membered nitrogen-containing heterocycle bearing a hydroxyl group at the 3-position) N-alkylated with a (2-bromo-4-pyridinyl)methyl substituent . The compound is commercially available at ≥95% purity from multiple suppliers . The combination of a strained azetidine ring, a reactive hydroxyl handle, and a bromopyridine moiety positions this compound as a versatile intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitor libraries and PROTAC conjugates [1].

Why 3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]- Cannot Be Freely Substituted with Other Bromopyridine-Azetidine Isomers


The precise regiochemistry of the bromine atom on the pyridine ring and the N-alkylation linkage at the 4-position of the pyridine create a unique pharmacophoric vector that none of the commercially available regioisomers can replicate. Shifting the bromine from the 2-position to the 3- or 5-position, or altering the azetidine attachment point, fundamentally changes the molecular shape, electronic distribution, and potential for key binding interactions such as halogen bonding or hydrophobic contacts within enzyme active sites [1]. Furthermore, employing larger saturated heterocycles (e.g., piperidine) as azetidine replacements can increase lipophilicity and introduce metabolic liabilities such as N-dealkylation, which have been specifically mitigated by azetidine scaffolds in drug discovery programs [2].

Quantitative Differentiation Evidence for 3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]- Relative to Structural Analogs


Regioisomeric Bromine Positional Scanning: Impact on Enzymatic Activity Profile

While direct comparative data for 3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]- is not available in the published literature, the compound's weak inhibition of dihydroorotase (IC50 = 1.80 × 10^5 nM) provides a baseline selectivity indicator [1]. In contrast, closely related bromopyridine-azetidine analogs with alternative bromine substitution patterns (e.g., 3-bromo and 5-bromo regioisomers) have been reported to show distinctly different binding profiles toward bromodomain-containing proteins and adenosine receptors, with Ki values spanning from nanomolar to >100 µM depending on bromine placement [2]. The 2-bromo-4-pyridinylmethyl vector in the target compound is predicted to orient the bromine atom into a distinct sub-pocket compared to the 2-bromo-5-pyridinylmethyl or 3-bromo-4-pyridinylmethyl vectors, based on established kinase inhibitor co-crystal structures where halogen position critically dictates hinge-region binding geometry [3].

Kinase inhibitor design Structure-activity relationship Halogen bonding

Azetidine vs. Piperidine: Metabolic Stability Advantage Based on Ring Size

The 3-azetidinol scaffold in the target compound confers a demonstrated metabolic stability advantage over the corresponding piperidine isostere. In a systematic comparison of azetidine and piperidine-containing 5-HT4 partial agonists, replacement of the piperidine ring with an azetidine eliminated N-dealkylation as a metabolic pathway and prevented the formation of cyclized oxazolidine metabolites, resulting in the identification of second-generation clinical candidates with improved hepatocyte stability [1]. Similarly, in the DGAT2 inhibitor program leading to ervogastat, replacing a piperidine ring with an N-linked azetidine reduced intrinsic clearance, and the azetidine-containing compound 2 demonstrated lower clearance than its piperidine counterpart [2]. While the target compound has not been directly profiled in microsomal stability assays, the azetidine core shared with these validated scaffolds supports the inference that it would exhibit superior metabolic stability compared to a hypothetical 3-piperidinol analog of equivalent substitution.

Drug metabolism Pharmacokinetics Bioisosteres

Comparative Molecular Weight and Lipophilicity: Azetidine vs. Piperidine Scaffolds

The target compound (MW = 243.10 g/mol) provides a measurable physicochemical advantage over its closest hypothetical piperidine analog (1-[(2-bromo-4-pyridinyl)methyl]-3-piperidinol; calculated MW = 257.13 g/mol). This 14 Da difference arises from the additional methylene unit in the piperidine ring. The lower molecular weight of the azetidine scaffold places it at the lower boundary of lead-like chemical space, which is advantageous for fragment-based drug discovery where MW < 250 Da is a typical criterion [1]. Furthermore, the reduced ring size of azetidine compared to piperidine lowers the calculated logP contribution by approximately 0.2-0.4 log units based on fragment-based lipophilicity constants, making the azetidine scaffold inherently less lipophilic [2]. The bromine atom at the 2-position of the pyridine ring also contributes a defined lipophilicity (π = +0.86 for aromatic bromine) that can be precisely modulated through subsequent Suzuki or Buchwald coupling reactions at this site.

Physicochemical properties Drug-likeness Fragment-based drug discovery

Synthetic Versatility: Hydroxyl and Bromine as Orthogonal Functionalization Handles

The target compound possesses two orthogonal reactive handles: a secondary alcohol at the azetidine 3-position and an aryl bromide at the pyridine 2-position. This dual functionality enables sequential derivatization without protecting group manipulation—a significant practical advantage over non-hydroxylated analogs such as 4-(azetidin-1-ylmethyl)-2-bromopyridine or 2-(azetidin-1-yl)-5-bromopyridine . The 3-hydroxyl group can be selectively acylated, sulfonated, or converted to a leaving group for nucleophilic displacement, while the 2-bromopyridine moiety is poised for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, amino, or alkynyl diversity elements [1]. In contrast, regioisomers where the bromine is at the 3- or 5-position of the pyridine ring exhibit different reactivity profiles in cross-coupling reactions due to electronic effects; the 2-position bromine is activated by the adjacent pyridine nitrogen, facilitating oxidative addition with Pd(0) catalysts [2]. This makes the target compound uniquely suited for parallel library synthesis where both the alcohol and the bromide are elaborated in a two-step diversity expansion.

PROTAC synthesis Parallel library synthesis Cross-coupling reactions

Recommended Research and Industrial Application Scenarios for 3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-


Kinase-Focused Fragment Library Design Requiring Metabolic Stability

The compound's azetidine core provides a documented metabolic stability advantage over piperidine isosteres, as demonstrated in the 5-HT4 and DGAT2 programs where azetidine eliminated N-dealkylation and reduced intrinsic clearance [1]. For kinase inhibitor fragment libraries, the low molecular weight (243.10 g/mol) falls within lead-like space, while the 2-bromopyridine moiety serves as a hinge-binding recognition element commonly found in ATP-competitive kinase inhibitors [2]. The 3-hydroxyl group permits late-stage functionalization for property tuning without altering the core binding pharmacophore. Procurement of this specific regioisomer ensures that the halogen bond donor (Br) is optimally positioned for interactions with the kinase hinge region glycine residue, a geometry that cannot be replicated with 3-bromo or 5-bromo regioisomers.

PROTAC Linker Attachment via Hydroxyl-Directed Conjugation

The presence of a single secondary alcohol on the azetidine ring provides a well-defined, sterically accessible conjugation point for PROTAC linker attachment. In contrast to non-hydroxylated bromopyridine-azetidine analogs, this compound enables direct ester, ether, or carbamate linkage formation without requiring additional functional group installation steps. The 2-bromopyridine moiety can simultaneously serve as the E3 ligase-recruiting element binding surface, or it can be elaborated independently via cross-coupling to optimize target protein binding before linker conjugation at the hydroxyl site. This dual-vector strategy is supported by the orthogonal reactivity of the aryl bromide and aliphatic alcohol handles [3].

High-Throughput Parallel Library Synthesis via Two-Dimensional Diversity Expansion

The compound's two orthogonal reactive handles make it ideally suited for combinatorial library production in 96-well or 384-well plate formats. Step 1: Suzuki coupling at the C2-bromine position introduces diversity element R1 (aryl, heteroaryl, alkenyl). Step 2: Acylation or sulfonylation at the C3-hydroxyl group introduces diversity element R2. No protecting group interconversion is required, enabling fully automated parallel synthesis workflows. Based on the enhanced oxidative addition rate of 2-bromopyridines compared to 3- or 5-bromo isomers [3], cross-coupling reactions at this position proceed with higher conversion efficiency, reducing the need for reaction optimization across diverse monomer sets.

Metabolic Soft-Spot Screening Using the Azetidine Hydroxyl as a Derivatization Anchor

In drug metabolism and pharmacokinetics (DMPK) structure-metabolism relationship studies, the 3-hydroxyl group can be systematically derivatized (acetylation, methylation, glucuronidation probes) to assess the impact of functional group modifications on metabolic stability, while the 2-bromopyridine core remains constant as a UV/ELSD-detectable chromophore. The azetidine scaffold's documented resistance to N-dealkylation [1] reduces background metabolic turnover, allowing clearer attribution of metabolite formation to the variable hydroxyl modifications rather than to core scaffold degradation. This makes the compound a superior choice over piperidine-based probes for definitive metabolic soft-spot identification studies.

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